An In-depth Technical Guide to the Mechanism of Action of Suc-Ala-Leu-Pro-Phe-AMC
An In-depth Technical Guide to the Mechanism of Action of Suc-Ala-Leu-Pro-Phe-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the fluorogenic chymotrypsin substrate, N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-Ala-Leu-Pro-Phe-AMC). This document details the enzymatic interaction, quantitative kinetic parameters, and a detailed experimental protocol for its use in assessing chymotrypsin activity.
Core Mechanism of Action
Suc-Ala-Leu-Pro-Phe-AMC is a synthetic peptide substrate specifically designed for the sensitive detection of chymotrypsin and chymotrypsin-like serine proteases. The fundamental principle of its action lies in the enzymatic cleavage of a specific peptide bond within the substrate, which liberates a highly fluorescent molecule.
The peptide sequence, Ala-Leu-Pro-Phe, is recognized by the active site of chymotrypsin. Chymotrypsin exhibits a strong preference for cleaving peptide bonds at the C-terminus of large hydrophobic amino acid residues, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). In this substrate, the Phenylalanine residue at the P1 position fits snugly into the S1 hydrophobic pocket of the chymotrypsin active site.
Upon binding, the catalytic triad of chymotrypsin (Serine-195, Histidine-57, and Aspartate-102) facilitates the hydrolysis of the amide bond between the Phenylalanine residue and the 7-amido-4-methylcoumarin (AMC) moiety. This cleavage event releases the AMC fluorophore. In its quenched, peptide-bound state, the AMC molecule exhibits minimal fluorescence. However, upon liberation, free AMC becomes highly fluorescent, emitting a strong signal that can be readily quantified. The intensity of the fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of chymotrypsin.
Quantitative Data
The following table summarizes the key quantitative parameters associated with the use of Suc-Ala-Leu-Pro-Phe-AMC and the resulting fluorophore.
| Parameter | Value | Substrate/Molecule | Notes |
| Michaelis Constant (Km) | ~15 µM | Suc-Ala-Ala-Pro-Phe-AMC | Data for the closely related substrate with Alanine at P3.[1] |
| Catalytic Rate Constant (kcat) | ~1.5 s-1 | Suc-Ala-Ala-Pro-Phe-AMC | Data for the closely related substrate with Alanine at P3.[1] |
| Excitation Wavelength (λex) | 340-360 nm | 7-Amino-4-methylcoumarin (AMC) | Optimal excitation range for the liberated fluorophore. |
| Emission Wavelength (λem) | 440-460 nm | 7-Amino-4-methylcoumarin (AMC) | Fluorescence emission peak of the liberated fluorophore. |
Experimental Protocols
This section provides a detailed methodology for a standard chymotrypsin activity assay using Suc-Ala-Leu-Pro-Phe-AMC.
Materials and Reagents
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Chymotrypsin: Purified bovine pancreatic α-chymotrypsin.
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Substrate: N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-Ala-Leu-Pro-Phe-AMC).
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Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.
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Solvent for Substrate: Dimethyl sulfoxide (DMSO).
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Microplate Reader: Capable of fluorescence detection with excitation at ~355 nm and emission at ~460 nm.
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96-well black, flat-bottom microplates.
Experimental Workflow
Detailed Procedure
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Reagent Preparation:
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Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM CaCl2) and allow it to equilibrate to the desired reaction temperature (e.g., 37°C).
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Prepare a stock solution of Suc-Ala-Leu-Pro-Phe-AMC (e.g., 10 mM) in DMSO.
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Prepare a working solution of chymotrypsin in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.
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Assay Setup:
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In a 96-well black microplate, add the appropriate volume of assay buffer to each well.
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Add the Suc-Ala-Leu-Pro-Phe-AMC substrate to each well to achieve the desired final concentration (e.g., 50 µM). It is recommended to test a range of substrate concentrations to determine the Km.
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Include appropriate controls:
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No-enzyme control: Assay buffer and substrate without chymotrypsin to measure background fluorescence.
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No-substrate control: Assay buffer and chymotrypsin without the substrate.
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Inhibitor control (optional): Pre-incubate the enzyme with a known chymotrypsin inhibitor before adding the substrate.
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Reaction Initiation and Measurement:
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Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes.
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Initiate the enzymatic reaction by adding the chymotrypsin working solution to each well.
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Immediately place the microplate in the fluorescence reader.
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Measure the increase in fluorescence intensity over time (kinetic mode) with excitation at approximately 355 nm and emission at approximately 460 nm. Record data points every 30-60 seconds for a period of 10-30 minutes, ensuring the reaction remains in the initial linear phase.
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Data Analysis:
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For each sample, plot the fluorescence intensity as a function of time.
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Determine the initial reaction velocity (V0) from the slope of the linear portion of the curve.
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If a standard curve of free AMC is prepared, the fluorescence units can be converted to the concentration of the product formed per unit of time.
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For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
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